Cas no 65907-77-9 (1,4-Phenanthrenedione,3-hydroxy-2,8-dimethyl-)

1,4-Phenanthrenedione,3-hydroxy-2,8-dimethyl- structure
65907-77-9 structure
Product Name:1,4-Phenanthrenedione,3-hydroxy-2,8-dimethyl-
CAS No:65907-77-9
MF:C16H12O3
MW:252.264684677124
CID:520262
PubChem ID:5320114
Update Time:2025-10-23

1,4-Phenanthrenedione,3-hydroxy-2,8-dimethyl- Chemical and Physical Properties

Names and Identifiers

    • 1,4-Phenanthrenedione,3-hydroxy-2,8-dimethyl-
    • DanshenxinkunC
    • 3-Hydroxy-2,8-dimethyl-1,4-phenanthrenedione
    • Inchi: 1S/C16H12O3/c1-8-4-3-5-11-10(8)6-7-12-13(11)16(19)15(18)9(2)14(12)17/h3-7,18H,1-2H3
    • InChI Key: PYKVMQZMVZAUQN-UHFFFAOYSA-N
    • SMILES: CC1C(=O)C2C=CC3C(C=2C(=O)C=1O)=CC=CC=3C

Computed Properties

  • Exact Mass: 252.07866
  • Monoisotopic Mass: 252.079
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 19
  • Rotatable Bond Count: 0
  • Complexity: 463
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 54.4A^2
  • XLogP3: 2.126

Experimental Properties

  • Color/Form: Powder
  • Density: 1.356±0.06 g/cm3 (20 ºC 760 Torr),
  • Solubility: Insuluble (5.8E-4 g/L) (25 ºC),
  • PSA: 54.37

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1,4-Phenanthrenedione,3-hydroxy-2,8-dimethyl- Related Literature

Additional information on 1,4-Phenanthrenedione,3-hydroxy-2,8-dimethyl-

Introduction to 1,4-Phenanthrenedione,3-hydroxy-2,8-dimethyl- (CAS No: 65907-77-9)

1,4-Phenanthrenedione,3-hydroxy-2,8-dimethyl-, with the chemical identifier CAS No: 65907-77-9, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This heterocyclic compound belongs to the phenanthrene derivative family, characterized by its unique structural framework and functional groups that contribute to its versatile reactivity and potential biological applications. The presence of hydroxyl and methyl substituents at specific positions on the phenanthrene core enhances its interaction with biological targets, making it a promising candidate for further exploration in medicinal chemistry.

The structural motif of 1,4-Phenanthrenedione,3-hydroxy-2,8-dimethyl encompasses a dione group at the 1,4 positions of the phenanthrene ring system, which is flanked by hydroxyl and methyl groups at the 3rd and 8th positions, respectively. This arrangement imparts a distinct electronic distribution across the molecule, influencing its spectroscopic properties and potential pharmacological effects. The compound's ability to engage in hydrogen bonding due to the hydroxyl group adds another layer of complexity to its interactions with biological macromolecules.

In recent years, there has been growing interest in phenanthrene derivatives as scaffolds for drug discovery. The structural features of 1,4-Phenanthrenedione,3-hydroxy-2,8-dimethyl make it an attractive candidate for developing novel therapeutic agents. Specifically, the dione moiety can participate in Michael addition reactions, while the hydroxyl group can engage in hydrogen bonding interactions with biological targets such as enzymes and receptors. These properties have been leveraged in the design of molecules with potential antimicrobial, anti-inflammatory, and anticancer activities.

Recent studies have highlighted the significance of 1,4-Phenanthrenedione,3-hydroxy-2,8-dimethyl in medicinal chemistry. Researchers have demonstrated its utility as a precursor in the synthesis of more complex pharmacophores by employing various functionalization strategies. For instance, palladium-catalyzed cross-coupling reactions have been utilized to introduce aryl or heteroaryl groups at strategic positions on the phenanthrene core. These modifications have led to the discovery of novel compounds with enhanced binding affinity and improved pharmacokinetic profiles.

The hydroxyl group in 1,4-Phenanthrenedione,3-hydroxy-2,8-dimethyl also plays a crucial role in modulating the compound's biological activity. Studies have shown that hydroxylated aromatic compounds often exhibit significant antioxidant properties due to their ability to scavenge reactive oxygen species. This has led to investigations into the potential use of derivatives of 1,4-Phenanthrenedione,3-hydroxy-2,8-dimethyl as therapeutic agents for neurodegenerative diseases where oxidative stress is a key pathological factor.

Moreover, the methyl groups at the 2nd and 8th positions contribute to steric hindrance and electronic tuning of the molecule. These substituents can influence both the solubility and metabolic stability of derivatives derived from 1,4-Phenanthrenedione,3-hydroxy-2,8-dimethyl, making them more amenable for oral administration and longer-term therapeutic use. Computational studies have further elucidated how these structural features affect molecular interactions with biological targets.

The synthesis of 1,4-Phenanthrenedione,3-hydroxy-2,8-dimethyl involves multi-step organic transformations that highlight its synthetic versatility. One common approach involves condensation reactions between appropriately substituted benzene derivatives followed by oxidation and functional group manipulations. Advances in synthetic methodologies have enabled more efficient and scalable production processes for this compound and its derivatives.

In conclusion,1,4-phenanthrenedione,3-hydroxy,2,8-dimethyl(CAS No: 65907--77--9) represents a fascinating compound with significant potential in pharmaceutical research. Its unique structural features and functional groups make it a valuable scaffold for developing novel therapeutic agents with diverse biological activities. Continued exploration into its synthetic applications and pharmacological effects will likely yield exciting advancements in drug discovery.

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